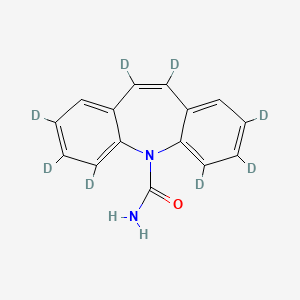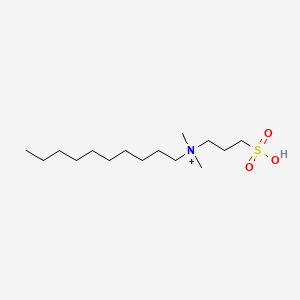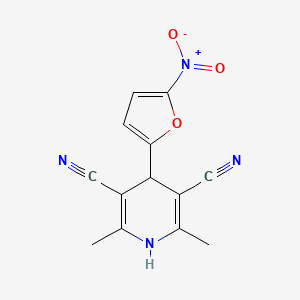![molecular formula C66H53NaO5P4 B15088435 Bis[1,2-bis(diphenylphosphine oxide)benzene] sodium phenoxide](/img/structure/B15088435.png)
Bis[1,2-bis(diphenylphosphine oxide)benzene] sodium phenoxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis[1,2-bis(diphenylphosphine oxide)benzene] sodium phenoxide is a complex organophosphorus compound with the empirical formula C66H53NaO5P4 and a molecular weight of 1073.01 . This compound is known for its unique structure, which includes multiple phosphine oxide groups and a sodium phenoxide moiety. It is often used as a catalyst in various chemical reactions due to its ability to facilitate bond formation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis[1,2-bis(diphenylphosphine oxide)benzene] sodium phenoxide typically involves the reaction of diphenylphosphine with benzene-1,2-dithiol, followed by oxidation with a strong oxidizing agent such as hydrogen peroxide to form the corresponding phosphine oxide . The final step involves the reaction with sodium phenoxide to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring the use of high-purity reagents and optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Bis[1,2-bis(diphenylphosphine oxide)benzene] sodium phenoxide undergoes various types of chemical reactions, including:
Oxidation: Conversion of phosphine groups to phosphine oxides using oxidizing agents like hydrogen peroxide.
Substitution: Nucleophilic substitution reactions with alkyl halides to form quaternary phosphonium salts.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide is commonly used for the oxidation of phosphine groups.
Nucleophiles: Alkyl halides are used in nucleophilic substitution reactions.
Major Products
Phosphine Oxides: Formed from the oxidation of phosphine groups.
Quaternary Phosphonium Salts: Resulting from nucleophilic substitution reactions.
Scientific Research Applications
Bis[1,2-bis(diphenylphosphine oxide)benzene] sodium phenoxide has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of Bis[1,2-bis(diphenylphosphine oxide)benzene] sodium phenoxide involves its role as a catalyst in facilitating chemical reactions. The phosphine oxide groups can coordinate with metal centers, enhancing their reactivity and enabling efficient bond formation . The sodium phenoxide moiety may also play a role in stabilizing reaction intermediates.
Comparison with Similar Compounds
Similar Compounds
1,2-Bis(diphenylphosphino)benzene: Similar structure but lacks the sodium phenoxide moiety.
2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl: Another organophosphorus compound used in catalysis.
Uniqueness
Bis[1,2-bis(diphenylphosphine oxide)benzene] sodium phenoxide is unique due to its combination of multiple phosphine oxide groups and a sodium phenoxide moiety, which enhances its catalytic properties and makes it suitable for a wide range of chemical reactions .
Properties
Molecular Formula |
C66H53NaO5P4 |
|---|---|
Molecular Weight |
1073.0 g/mol |
IUPAC Name |
sodium;1,2-bis(diphenylphosphoryl)benzene;phenoxide |
InChI |
InChI=1S/2C30H24O2P2.C6H6O.Na/c2*31-33(25-15-5-1-6-16-25,26-17-7-2-8-18-26)29-23-13-14-24-30(29)34(32,27-19-9-3-10-20-27)28-21-11-4-12-22-28;7-6-4-2-1-3-5-6;/h2*1-24H;1-5,7H;/q;;;+1/p-1 |
InChI Key |
NYNZJRNHSJIINX-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)[O-].C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3P(=O)(C4=CC=CC=C4)C5=CC=CC=C5.C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3P(=O)(C4=CC=CC=C4)C5=CC=CC=C5.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-nitrophenyl)methylidene]acetohydrazide](/img/structure/B15088379.png)

![N-(2,4-dimethylphenyl)-4-hydroxy-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B15088386.png)
![Glycine-1-13c,N-[(3a,5b,7a,12a)-3,7,12-trihydroxy-24-oxocholan-24-yl]-](/img/structure/B15088393.png)



![(1S,4R,5R)-4-methyl-1-propan-2-ylbicyclo[3.1.0]hexan-3-one;(1S,4S,5R)-4-methyl-1-propan-2-ylbicyclo[3.1.0]hexan-3-one](/img/structure/B15088410.png)



